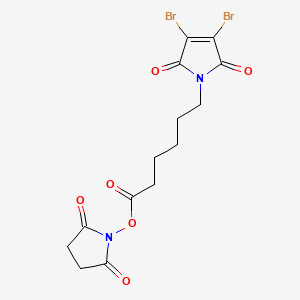
Mal(Br2)-Aca-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal(Br2)-Aca-OSu is a synthetic compound that combines a maleimide group, a dibrominated acetyl group, and an N-hydroxysuccinimide ester. This compound is often used in bioconjugation and chemical biology for its ability to form stable linkages with thiol groups on proteins and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal(Br2)-Aca-OSu typically involves multiple steps:
Bromination of Acetyl Group: The acetyl group is brominated using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination.
Formation of Maleimide Group: The maleimide group is synthesized through the reaction of maleic anhydride with ammonia or primary amines, followed by dehydration.
Coupling with N-Hydroxysuccinimide: The final step involves coupling the dibrominated acetyl group and the maleimide group with N-hydroxysuccinimide (OSu) using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial bromine sources and large reactors.
Efficient purification: Employing techniques like recrystallization and chromatography to ensure high purity.
Automated synthesis: Utilizing automated systems to control reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Mal(Br2)-Aca-OSu undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol groups.
Hydrolysis: The N-hydroxysuccinimide ester can hydrolyze in the presence of water.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in polar solvents.
Addition: Thiol-containing compounds in aqueous or organic solvents.
Hydrolysis: Aqueous conditions with mild acids or bases.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Addition: Formation of stable thioether linkages.
Hydrolysis: Formation of maleimide-acetyl derivatives and N-hydroxysuccinimide.
Scientific Research Applications
Mal(Br2)-Aca-OSu is widely used in scientific research:
Bioconjugation: For labeling proteins and peptides with fluorescent dyes or other tags.
Drug Delivery: As a linker in drug conjugates for targeted delivery.
Protein Engineering: For site-specific modification of proteins.
Chemical Biology: In studying protein-protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of Mal(Br2)-Aca-OSu involves:
Thiol Reactivity: The maleimide group reacts with thiol groups on proteins to form stable thioether bonds.
Bromine Reactivity: The bromine atoms can undergo substitution reactions, allowing further functionalization.
N-Hydroxysuccinimide Ester Reactivity: Facilitates the formation of amide bonds with primary amines.
Comparison with Similar Compounds
Similar Compounds
Mal-Aca-OSu: Lacks the bromine atoms, making it less reactive in substitution reactions.
Mal(Cl2)-Aca-OSu: Contains chlorine instead of bromine, which affects its reactivity and stability.
Mal(Br2)-Aca-NHS: Uses N-hydroxysuccinimide instead of N-hydroxysuccinimide ester, altering its hydrolysis rate.
Uniqueness
Mal(Br2)-Aca-OSu is unique due to its:
Enhanced Reactivity: The presence of bromine atoms increases its reactivity in substitution reactions.
Versatility: Combines multiple reactive groups, making it suitable for diverse applications in bioconjugation and chemical biology.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O6/c15-11-12(16)14(23)17(13(11)22)7-3-1-2-4-10(21)24-18-8(19)5-6-9(18)20/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDBTBEBDUMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C(=C(C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














